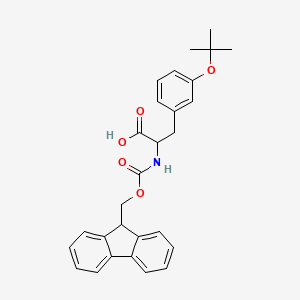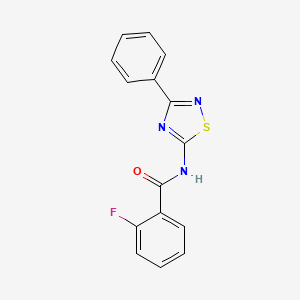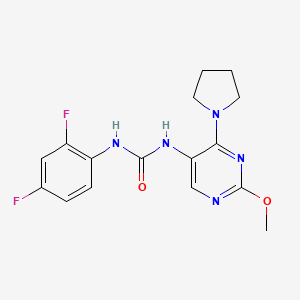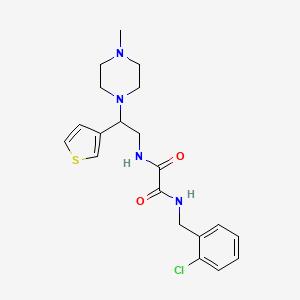
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether” is a complex organic compound. It likely contains an Fmoc-protected amino acid (meta-tyrosine) and a tert-butyl ether group . Fmoc (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The tert-butyl ether group is a common protecting group for alcohols in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The Fmoc group can be removed under mildly basic conditions, and the tert-butyl ether group can be cleaved under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Tert-butyl ethers generally have low polarity and are resistant to acid .
Aplicaciones Científicas De Investigación
Synthesis and NMR Applications
A novel synthesis pathway for Fmoc-protected amino acids, such as perfluoro-tert-butyl tyrosine, demonstrates its application in 19F NMR spectroscopy due to its highly fluorinated nature, allowing for sensitive detection in peptides. This synthesis from Fmoc-4-NH2-phenylalanine via diazotization followed by coupling with perfluoro-tert-butanol highlights its potential in bioimaging and structural analysis of peptides (Tressler & Zondlo, 2016).
Solid-Phase Synthesis
The use of ammonium tert-butyl H-phosphonate for the phosphorylation of Tyr- and Ser-containing peptides synthesized by an Fmoc strategy is another application. This method is efficient and applicable to a wide range of peptides, avoiding undesired reactions during chain elongation and illustrating the versatility of Fmoc-protected amino acids in peptide modification (Kupihar, Kele, & Tóth, 2001).
Self-Assembly and Hydrogelation
Fmoc-protected aromatic amino acids, including derivatives of phenylalanine and tyrosine, have shown to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The study of monohalogenated Fmoc-Phe side-chain derivatives revealed their enhanced self-assembly into amyloid-like fibrils, indicating the impact of minimal atomic substitutions on self-assembly rates and hydrogel properties. This finding underscores the role of Fmoc-protected amino acids in the development of novel materials for biomedical applications (Ryan, Anderson, & Nilsson, 2010).
Enzymatic Dephosphorylation in Hydrogel Production
Fmoc-tyrosine hydrogels can be produced by enzymatic dephosphorylation, allowing for the control of gel stiffness. This process, facilitated by alkaline phosphatase, enables the formation of a self-assembling network of fibres, with implications for three-dimensional cell culture and material science (Thornton, Smith, Merry, & Ulijn, 2009).
Supramolecular Chemistry and Drug Delivery
Research into N-fluorenylmethoxycarbonyl-protected amino acids, including meta-tyrosine derivatives, highlights their significance in the design and development of hydrogelators, biomaterials, and therapeutics. A comprehensive study of noncovalent interactions and supramolecular synthon patterns in these compounds provides insights into their structural and functional applications in biomedical research (Bojarska et al., 2020).
Mecanismo De Acción
Target of Action
It’s known that tert-butyl ethers are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether interacts with its targets through the tert-butyl group. The tert-butyl group is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The introduction of the tert-butyl group into organic compounds can influence various biochemical pathways, given the wide applications of tert-butyl esters in synthetic organic chemistry .
Pharmacokinetics
The introduction of the tert-butyl group into organic compounds using flow microreactor systems is known to be efficient and versatile , which could potentially impact the bioavailability of the compound.
Result of Action
The introduction of the tert-butyl group into organic compounds can result in the formation of tert-butyl ethers of alcohols and phenols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction of the tert-butyl group into organic compounds is performed in solvent-free conditions at room temperature using a catalytic amount of Er (OTf) 3 . The catalyst can be easily recovered and reused several times without loss of activity .
Safety and Hazards
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJCGGJNCHHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)
![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)
![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)
![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)
![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)
![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)
